Safimaltib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

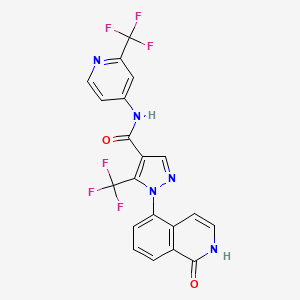

1-(1-oxo-2H-isoquinolin-5-yl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11F6N5O2/c21-19(22,23)15-8-10(4-6-27-15)30-18(33)13-9-29-31(16(13)20(24,25)26)14-3-1-2-12-11(14)5-7-28-17(12)32/h1-9H,(H,28,32)(H,27,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWRZPQBPCAXFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C(=C1)N3C(=C(C=N3)C(=O)NC4=CC(=NC=C4)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11F6N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230273-76-2 | |

| Record name | JNJ-67856633 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230273762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4-carboxamide, 1-(1,2-dihydro-1-oxo-5-isoquinolinyl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)-4-pyridinyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAFIMALTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9790S42AI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Safimaltib (JNJ-67856633): A Novel, First-in-Class MALT1 Protease Inhibitor for B-Cell Lymphomas

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Safimaltib (also known as JNJ-67856633) is an orally active, first-in-class, potent, and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2] MALT1 is a critical mediator in the nuclear factor kappa B (NF-κB) signaling pathway, which is a key driver of proliferation and survival in various B-cell lymphomas, particularly the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[3][4] This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, experimental protocols, and visualizations of the relevant biological pathways. This compound is currently under clinical investigation for the treatment of non-Hodgkin lymphoma and chronic lymphocytic leukemia.[3]

Introduction: The Role of MALT1 in B-Cell Lymphoma

The NF-κB signaling pathway is a cornerstone of the immune response, but its constitutive activation is a hallmark of many B-cell malignancies. In lymphomas, particularly ABC-DLBCL, mutations in upstream components of the B-cell receptor (BCR) and Toll-like receptor (TLR) pathways lead to chronic activation of the CARMA1-BCL10-MALT1 (CBM) signalosome.[4][5]

MALT1, a paracaspase, possesses two key functions within the CBM complex:

-

Scaffolding Function: It recruits downstream signaling proteins, such as TRAF6, which are essential for the activation of the IκB kinase (IKK) complex, a primary regulator of NF-κB.[5]

-

Protease Function: MALT1's enzymatic activity allows it to cleave and inactivate negative regulators of NF-κB signaling, such as RelB, thereby amplifying and sustaining the pro-survival signal.[5]

By targeting the protease activity of MALT1, this compound offers a promising therapeutic strategy to inhibit the aberrant NF-κB signaling that drives the growth and survival of these cancer cells.[6]

Mechanism of Action of this compound

This compound is an allosteric inhibitor of MALT1, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its protease activity.[1][3] This targeted inhibition leads to a cascade of downstream effects, ultimately culminating in reduced tumor cell proliferation and survival.

The key molecular events following this compound administration include:

-

Inhibition of MALT1-dependent signaling. [7]

-

Reduction in pro-inflammatory cytokines, such as Interleukin-10 (IL-10).[7]

-

Upregulation of interferons (IFN). [7]

-

Inhibition of JAK/STAT and NF-κB signaling pathways. [7]

-

Induction of apoptosis in MALT1-expressing tumor cells.[7]

Signaling Pathway Diagram

Caption: Mechanism of this compound in B-cell lymphoma signaling.

Preclinical Data

Preclinical studies have demonstrated the potent and selective activity of this compound in various B-cell lymphoma models.

Table 1: In Vitro Activity of this compound

| Cell Line | Subtype | Key Mutation(s) | This compound IC50 (nM) | Reference |

| OCI-Ly3 | ABC-DLBCL | CARD11 mutant | 22-71 | [8] |

| TMD8 | ABC-DLBCL | CD79b mutant | 22-71 | [8] |

| HBL-1 | ABC-DLBCL | CD79b mutant | 22-71 | [8] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Treatment | Outcome | Reference |

| Mouse Xenograft | DLBCL | This compound | Tumor stasis | [1][2] |

| Rat Tumor Model | Not Specified | This compound | High bioavailability | [1][2] |

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is a generalized method for assessing the anti-proliferative effects of this compound on B-cell lymphoma cell lines.

Caption: Workflow for in vitro cell proliferation assay.

Methodology:

-

Cell Culture: B-cell lymphoma cell lines (e.g., OCI-Ly3, TMD8) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well.

-

Treatment: this compound is serially diluted in culture medium and added to the wells to achieve a range of final concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using a luminescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Model

This protocol describes a general approach for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Methodology:

-

Animal Husbandry: Immunocompromised mice (e.g., NOD-SCID) are housed in a pathogen-free facility.

-

Tumor Implantation: B-cell lymphoma cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered orally once daily. The control group receives a vehicle.

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Pharmacodynamic Assessment: At the end of the study, tumors and serum may be collected to measure biomarkers such as uncleaved BCL10 or IL-10 levels to confirm target engagement.[1][2]

Clinical Development

This compound (JNJ-67856633) is currently being evaluated in Phase 1 clinical trials for patients with relapsed or refractory B-cell malignancies, including non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[9][10] These studies are designed to assess the safety, pharmacokinetics, and pharmacodynamics of this compound, both as a monotherapy and in combination with other targeted agents like the BTK inhibitor ibrutinib.[6][9]

Conclusion

This compound is a promising, first-in-class MALT1 inhibitor with a well-defined mechanism of action. By targeting a key node in the NF-κB signaling pathway, this compound has demonstrated significant preclinical activity in B-cell lymphoma models that are dependent on this pathway for their survival. Ongoing clinical trials will further elucidate the therapeutic potential of this compound in patients with B-cell malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Facebook [cancer.gov]

- 8. Schroedinger’s MALT1 inhibitor shows preclinical activity in B cell tumors | BioWorld [bioworld.com]

- 9. News - this compound (JNJ-6633) - LARVOL VERI [veri.larvol.com]

- 10. This compound (JNJ-6633) / J&J [delta.larvol.com]

JNJ-67856633: A Technical Overview of a First-in-Class Allosteric MALT1 Inhibitor

This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of JNJ-67856633, a first-in-class, orally bioavailable, allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). Developed by Janssen Research & Development, this compound is under investigation for the treatment of various B-cell lymphomas and chronic lymphocytic leukemia.

Discovery and Development

The identification of JNJ-67856633 stemmed from a dedicated drug discovery program aimed at identifying novel therapeutic agents for B-cell lymphomas driven by constitutive activation of the nuclear factor kappa B (NF-κB) pathway.[1]

From High-Throughput Screening to Lead Optimization

The discovery process for JNJ-67856633 began with a high-throughput screening campaign to identify inhibitors of the MALT1 protease.[2][3] This initial effort led to the identification of two primary hit compounds.[2] Subsequent research focused on the optimization of a promising pyrazole series through extensive structure-activity relationship (SAR) studies.[2] An alternative piperidine-4-amide series was also explored but ultimately discontinued due to identified liabilities.[2] The iterative optimization of the pyrazole series successfully yielded JNJ-67856633 as the clinical candidate.[2]

Mechanism of Action

JNJ-67856633 functions as a potent and selective allosteric inhibitor of the MALT1 protease.[1][3][4] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a central role in the canonical NF-κB pathway downstream of T-cell and B-cell receptor activation.[5][6] MALT1 possesses both scaffolding and proteolytic functions.[5] As a scaffold, it facilitates the activation of the IκB kinase (IKK) complex, leading to NF-κB activation and cytokine secretion.[5] Its paracaspase domain, when activated, cleaves several protein substrates, including RelB and BCL10, which are involved in a negative feedback loop that terminates the NF-κB response.[1][5]

By binding to an allosteric site, JNJ-67856633 inhibits the proteolytic activity of MALT1.[2][7] This inhibition prevents the cleavage of MALT1 substrates, thereby suppressing MALT1-dependent signaling.[6] The downstream consequences include the inhibition of NF-κB signaling, reduced production of cytokines like IL-6 and IL-10, and ultimately, the induction of apoptosis in MALT1-expressing tumor cells.[2][6]

References

- 1. Discovery of JNJ-67856633, a first-in-class allosteric MALT1 protease inhibitor for the treatment of cancer - American Chemical Society [acs.digitellinc.com]

- 2. | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. P624: PHASE 1 STUDY OF JNJ-67856633, A FIRST-IN-HUMAN HIGHLY SELECTIVE MALT1 INHIBITOR, IN RELAPSED/REFRACTORY (R/R) B-CELL NON-HODGKIN LYMPHOMA (B-NHL) AND CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A Study of the MALT1 Inhibitor JNJ-67856633 and Ibrutinib in Combination in B-cell NHL and CLL | MedPath [trial.medpath.com]

Allosteric Inhibition of MALT1 by Safimaltib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and experimental data surrounding the allosteric inhibition of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) by the first-in-class, potent, and selective inhibitor, Safimaltib (JNJ-67856633). This document is intended to be a valuable resource for researchers and professionals in the fields of oncology, immunology, and drug development.

Introduction: MALT1 as a Therapeutic Target

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is a critical signaling protein that plays a central role in the activation of the NF-κB pathway downstream of antigen receptors.[1] MALT1 possesses both a scaffolding function, facilitating the assembly of the CARD11-BCL10-MALT1 (CBM) complex, and a paracaspase enzymatic activity that cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and RelB.[2][3] Constitutive activation of the NF-κB pathway is a known driver of various B-cell lymphomas, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[4] Therefore, inhibition of MALT1's proteolytic activity presents a promising therapeutic strategy for these malignancies.[5]

This compound (JNJ-67856633) is an orally active, potent, and selective allosteric inhibitor of the MALT1 protease.[6] Its allosteric mechanism of action offers a distinct approach to modulating MALT1 activity compared to active-site inhibitors.[3] Preclinical studies have demonstrated its potential in treating B-cell lymphomas, including models resistant to other therapies like BTK inhibitors.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory activity of this compound against MALT1 and its effects on lymphoma cells.

Table 1: Biochemical Potency of this compound against MALT1

| Assay Type | Target | IC50 (nM) | Reference |

| Biochemical Assay | MALT1 | 22.4 | [3] |

| Biochemical Assay | MALT1 | 6.81 | |

| Allosteric Mechanism | E397A-mutated MALT1 | 936 | [3] |

Table 2: In Vitro Activity of this compound in ABC-DLBCL Cell Lines

| Cell Line | Genotype | Antiproliferative Activity | Reference |

| OCI-Ly3 | CARD11 mutant | Active | [4] |

| OCI-Ly10 | Active | [4] | |

| TMD8 | CD79b mutant | Active | [4] |

| HBL-1 | Active | [4] |

Note: Specific IC50/GI50 values for the antiproliferative activity of this compound in these cell lines are not publicly available in the provided search results. The available abstracts describe the compound as having "antiproliferative activity" against these cell lines.

Table 3: In Vivo Efficacy of this compound in ABC-DLBCL Xenograft Models

| Model | Dosing Regimen | Outcome | Reference |

| CARD11-mutant ABC-DLBCL Mouse Model | 1, 3, 10, 30, 100 mg/kg b.i.d. x 28 days; 60 mg/kg q.d. x 28 days | Dose-dependent tumor growth inhibition | [3] |

| Patient-Derived Xenograft (PDX) - CARD11 mutant | 10, 30, 100 mg/kg p.o. b.i.d. | Antitumor activity | [3] |

| Patient-Derived Xenograft (PDX) - CD79b mutant | 10, 30, 100 mg/kg p.o. b.i.d. | Antitumor activity | [3] |

Signaling Pathways and Mechanism of Action

MALT1 Signaling Pathway

MALT1 is a key component of the CBM signalosome, which is crucial for NF-κB activation following B-cell receptor (BCR) stimulation. The pathway is initiated by the activation of upstream kinases, leading to the formation of the CBM complex. This complex then recruits downstream effectors, ultimately leading to the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB transcription factors.

Caption: MALT1 Signaling Pathway leading to NF-κB activation.

Allosteric Inhibition by this compound

This compound functions as an allosteric inhibitor of MALT1. This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inactivates the protease function. This prevents the cleavage of MALT1 substrates, thereby blocking downstream NF-κB signaling.

Caption: Mechanism of allosteric inhibition of MALT1 by this compound.

Experimental Protocols

The following are representative protocols for key assays used to characterize MALT1 inhibitors. Disclaimer: These are generalized protocols and may not reflect the exact procedures used in the preclinical characterization of this compound.

MALT1 Enzymatic Cleavage Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the proteolytic activity of MALT1 using a fluorogenic substrate.

Materials:

-

Recombinant human MALT1 enzyme

-

MALT1 fluorogenic substrate (e.g., Ac-LRSR-AMC)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

-

This compound or other test compounds

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the diluted this compound or vehicle control.

-

Add the MALT1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the MALT1 fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates) over a time course (e.g., 60 minutes) at 37°C.

-

Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.

Caption: Workflow for a MALT1 enzymatic cleavage assay.

NF-κB Reporter Assay (Luciferase-Based)

This cell-based assay quantifies the activity of the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of an NF-κB response element.

Materials:

-

Lymphoma cell line with an NF-κB-luciferase reporter construct (e.g., stable transfection)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Stimulating agent (if necessary, e.g., PMA and ionomycin for some cell lines)

-

Luciferase assay reagent (e.g., Bright-Glo™ or Dual-Luciferase® Reporter Assay System)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere or stabilize overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 1-2 hours).

-

If the cell line requires stimulation to activate the NF-κB pathway, add the stimulating agent and incubate for an appropriate time (e.g., 6-24 hours). For ABC-DLBCL cell lines with constitutive NF-κB activation, this step may not be necessary.

-

After the incubation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a plate-reading luminometer.

-

If using a dual-luciferase system, normalize the firefly luciferase signal (NF-κB reporter) to the Renilla luciferase signal (transfection control).

-

Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value of this compound.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Lymphoma cell lines (e.g., OCI-Ly3, TMD8)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well opaque-walled tissue culture plates

-

Luminometer

Procedure:

-

Seed the lymphoma cells in a 96-well plate at a predetermined optimal density.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value of this compound.

Conclusion

This compound is a promising, first-in-class allosteric inhibitor of MALT1 with demonstrated preclinical activity in models of B-cell lymphomas. Its unique mechanism of action and potent inhibitory effects on the NF-κB signaling pathway make it a compelling candidate for further clinical investigation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on MALT1-targeted therapies. Further research into the clinical efficacy and safety of this compound will be crucial in determining its future role in the treatment of B-cell malignancies.

References

- 1. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 2. Paper: Discovery of JNJ-67856633: A Novel, First-in-Class MALT1 Protease Inhibitor for the Treatment of B Cell Lymphomas [ash.confex.com]

- 3. | BioWorld [bioworld.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bowdish.ca [bowdish.ca]

Preclinical Profile of Safimaltib (JNJ-67856633): A First-in-Class MALT1 Inhibitor for Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safimaltib (also known as JNJ-67856633) is a pioneering, orally active, and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key enzyme in the classical nuclear factor-kappa B (NF-κB) signaling pathway, which is a critical driver in various B-cell lymphomas. This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and immunomodulatory effects in the context of hematological malignancies.

Core Mechanism of Action: Allosteric Inhibition of MALT1 Protease

This compound functions as a potent and selective allosteric inhibitor of the MALT1 protease.[1][2] Unlike orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that reduces its catalytic activity. This is evidenced by the significant difference in IC50 values between the wild-type MALT1 and a mutant (E397A) version of the enzyme.[3] By inhibiting MALT1, this compound effectively blocks the downstream NF-κB signaling pathway, which is constitutively activated in several B-cell malignancies and is crucial for their survival and proliferation.[1]

dot

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Biochemical Assay | Wild-Type MALT1 | 0.0224 µM | [3] |

| Biochemical Assay | E397A-mutated MALT1 | 0.936 µM | [3] |

| Antiproliferative Activity | |||

| OCI-Ly3 (ABC-DLBCL) | 1.793 µM | [4] | |

| RI-1 (Mantle Cell Lymphoma) | 7.786 µM | [4] | |

| RC-K8 (B-cell Lymphoma) | > 10 µM | [4] | |

| Z-138 (Mantle Cell Lymphoma) | > 10 µM | [4] | |

| RS4;11 (Acute Lymphoblastic Leukemia) | > 10 µM | [4] |

ABC-DLBCL: Activated B-cell like Diffuse Large B-cell Lymphoma

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model Type | Cancer Type | Dosing Regimen | Outcome | Reference |

| Mouse Xenograft | CARD11-mutant ABC-DLBCL | 1, 3, 10, 30, 100 mg/kg b.i.d. x 28 days | Dose-dependent tumor growth inhibition | [3] |

| 60 mg/kg q.d. x 28 days | ||||

| Patient-Derived Xenograft (PDX) | CARD11-mutant ABC-DLBCL (LY-24-0064) | 10, 30, 100 mg/kg p.o. b.i.d. | Antitumor activity | [3] |

| Patient-Derived Xenograft (PDX) | CD79b-mutant ABC-DLBCL (LY-2298) | 10, 30, 100 mg/kg p.o. b.i.d. | Antitumor activity | [3] |

b.i.d.: twice daily; q.d.: once daily; p.o.: orally

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the probable protocols for key experiments based on standard laboratory practices and available information.

In Vitro Cell Proliferation Assay

dot

A WST-8 based colorimetric assay was likely used to determine the half-maximal inhibitory concentration (IC50) of this compound on various lymphoid tumor cell lines.[4]

-

Cell Culture: Lymphoid tumor cell lines are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Compound Addition: this compound is serially diluted and added to the wells, with a DMSO control.

-

Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

WST-8 Assay: WST-8 reagent is added to each well and incubated for 1-4 hours. Viable cells with active metabolism convert the WST-8 tetrazolium salt into a colored formazan product.

-

Data Acquisition: The absorbance is measured using a microplate reader.

-

Analysis: The percentage of cell viability relative to the DMSO control is calculated, and IC50 values are determined using non-linear regression analysis.[4]

In Vivo Xenograft Studies

dot

The in vivo antitumor activity of this compound was evaluated in mouse xenograft models using human ABC-DLBCL cell lines or patient-derived tissues.[3]

-

Animal Models: Immunocompromised mice (e.g., NOD/SCID) are used.

-

Tumor Implantation: Human ABC-DLBCL cells (e.g., OCI-Ly3, OCI-Ly10) or patient-derived tumor fragments are implanted subcutaneously.

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally according to the specified dosing regimen. The control group receives a vehicle solution.

-

Efficacy Evaluation: Tumor growth is monitored regularly by caliper measurements. Animal body weight is also monitored as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumor and blood samples are collected to measure biomarkers of MALT1 inhibition, such as the levels of uncleaved BCL10 in tumors and serum IL-10 levels.[3]

Immunomodulatory Effects

Beyond its direct antitumor activity, this compound has been shown to possess immunomodulatory properties.

Treg Suppression Assay

This compound demonstrated a dose-dependent inhibition of the generation of regulatory T cells (Tregs; CD4+/CD25+/FoxP3+).[1] This suggests a potential role for this compound in modulating the tumor microenvironment by reducing the population of these immunosuppressive cells. Furthermore, this compound was found to downregulate the expression of T-cell exhaustion markers such as PD-1, LAG3, and CTLA-4 on CD8+ T cells.[3]

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic agent for hematological malignancies, particularly for subtypes of B-cell lymphomas dependent on the NF-κB signaling pathway. Its potent and selective allosteric inhibition of MALT1, demonstrated antiproliferative and antitumor activities in relevant in vitro and in vivo models, and its immunomodulatory effects provide a solid foundation for its ongoing clinical investigation. This technical guide summarizes the key preclinical findings and methodologies that underpin the rationale for the clinical evaluation of this compound in patients with relapsed or refractory B-cell non-Hodgkin lymphoma and chronic lymphocytic leukemia.

References

Safimaltib Target Validation in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safimaltib (JNJ-67856633) is a first-in-class, orally active, and selective allosteric inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease.[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is a critical mediator of the nuclear factor kappa B (NF-κB) signaling pathway.[2] The NF-κB pathway is constitutively activated in various B-cell malignancies, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), and plays a crucial role in the proliferation and survival of these cancer cells.[3] this compound, by inhibiting the proteolytic activity of MALT1, effectively downregulates NF-κB signaling, leading to apoptosis and inhibition of tumor cell growth.[2] This technical guide provides a comprehensive overview of the target validation of this compound in cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and workflows.

Data Presentation

Table 1: Biochemical Activity of this compound

| Assay Type | Target | IC50 (µM) | Notes |

| Biochemical Assay | MALT1 | 0.0224 | Allosteric mechanism of inhibition.[1] |

| Biochemical Assay | E397A-mutated MALT1 | 0.936 | Demonstrates allosteric binding.[1] |

Table 2: In Vitro Activity of this compound in ABC-DLBCL Cancer Cell Lines

| Cell Line | Mutation Status | Assay Type | Endpoint | Finding |

| OCI-Ly3 | CD79b, CARD11 | Proliferation Assay | Antiproliferative | This compound shows antiproliferative activity.[1] |

| OCI-Ly10 | CD79b | Proliferation Assay | Antiproliferative | This compound shows antiproliferative activity.[1] |

| TMD8 | CD79b | Proliferation Assay | Antiproliferative | This compound shows antiproliferative activity.[1] |

| HBL-1 | CD79b | Proliferation Assay | Antiproliferative | This compound shows antiproliferative activity.[1] |

| REC-1 | Not specified | Proliferation Assay | Antiproliferative | This compound shows antiproliferative activity.[1] |

| OCI-Ly3 | CD79b, CARD11 | MALT1 Substrate Cleavage | BCL10, RelB | Decreased levels of cleaved BCL10 and RelB.[1] |

| OCI-Ly3 | CD79b, CARD11 | Cytokine Release | IL-10 | Decreased levels of IL-10.[1] |

| TMD8 (BTK mutant) | CD79b, BTK C481S | Proliferation Assay | Antiproliferative | This compound shows antiproliferative activity in a model of BTK inhibitor resistance.[1] |

| TMD8 (CARD11 mutant) | CD79b, CARD11 L225LI | Proliferation Assay | Antiproliferative | This compound shows antiproliferative activity in a model of BTK inhibitor resistance.[1] |

Table 3: In Vivo Efficacy of this compound in ABC-DLBCL Xenograft Models

| Model | Treatment | Endpoint | Finding |

| CARD11-mutant ABC-DLBCL (mouse) | 1, 3, 10, 30, 100 mg/kg b.i.d. x 28 days | Tumor Growth Inhibition | Dose-dependent tumor growth inhibition.[1] |

| CARD11-mutant ABC-DLBCL (mouse) | 60 mg/kg q.d. x 28 days | Tumor Growth Inhibition | Dose-dependent tumor growth inhibition.[1] |

| CARD11-mutant ABC-DLBCL (mouse) | Single dose | Pharmacodynamic Response | Decreased tumor levels of uncleaved BCL10 and decreased serum levels of IL-10 at 24 hours post-dose.[1] |

| LY-24-0064 (PDX, CARD11-mutant) | 10, 30, 100 mg/kg p.o. b.i.d. | Antitumor Activity | Demonstrated antitumor activity.[1] |

| LY-2298 (PDX, CD79b-mutant) | 10, 30, 100 mg/kg p.o. b.i.d. | Antitumor Activity | Demonstrated antitumor activity.[1] |

Experimental Protocols

MALT1 Biochemical Assay

This protocol outlines a fluorogenic assay to determine the in vitro potency of this compound against MALT1 protease.

Materials:

-

Recombinant human MALT1 enzyme

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

-

Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM DTT, 0.01% Tween-20

-

This compound (or other test compounds) dissolved in DMSO

-

384-well, black, low-volume assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

Add the diluted compounds to the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known MALT1 inhibitor as a positive control.

-

Add recombinant MALT1 enzyme to all wells except for the blank controls.

-

Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding the fluorogenic MALT1 substrate to all wells.

-

Immediately measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm) at time zero and then kinetically over a period of 60-120 minutes at room temperature.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the antiproliferative effect of this compound on ABC-DLBCL cell lines.

Materials:

-

ABC-DLBCL cell lines (e.g., OCI-Ly3, OCI-Ly10, TMD8, HBL-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the ABC-DLBCL cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death.

-

Incubate the plates for an additional 72-96 hours.

-

Add MTT solution to each well (10% of the total volume) and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plates overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50 value.

Western Blot for MALT1 Substrate Cleavage

This protocol details the detection of cleaved MALT1 substrates, such as BCL10 and RelB, in cancer cell lines following treatment with this compound.

Materials:

-

ABC-DLBCL cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against cleaved BCL10, total BCL10, cleaved RelB, total RelB, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat ABC-DLBCL cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the ratio of cleaved to total BCL10 and RelB.

In Vivo Xenograft Model

This protocol describes the establishment of an ABC-DLBCL xenograft model in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG mice)

-

ABC-DLBCL cell lines (e.g., OCI-Ly3, OCI-Ly10)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of ABC-DLBCL cells (e.g., 5-10 x 10^6 cells) mixed with or without Matrigel into the flank of the immunocompromised mice.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally (p.o.) at the desired doses and schedule (e.g., once or twice daily). Administer the vehicle to the control group.

-

Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Mandatory Visualization

Caption: this compound's mechanism of action in the NF-κB signaling pathway.

Caption: Experimental workflow for this compound target validation.

Caption: Logical relationship of this compound's therapeutic rationale.

References

Safimaltib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safimaltib, also known as JNJ-67856633, is a potent and selective, orally bioavailable, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3] MALT1 is a paracaspase that plays a crucial role in the activation of B and T lymphocytes and is constitutively active in certain types of lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[4][5] By targeting the protease activity of MALT1, this compound represents a promising therapeutic agent for the treatment of these hematological malignancies. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with available experimental data and methodologies.

Chemical Structure and Properties

This compound is a synthetic organic small molecule. Its chemical identity and key properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 1-(1-oxo-2H-isoquinolin-5-yl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)-4-pyridinyl]pyrazole-4-carboxamide[2] |

| CAS Number | 2230273-76-2[2] |

| Synonyms | JNJ-67856633, JNJ-6633[3][6] |

Molecular and Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₁₁F₆N₅O₂[2] |

| Molecular Weight | 467.32 g/mol [3] |

| Appearance | Off-white to yellow solid[1] |

| Solubility | DMSO: ≥ 93 mg/mL (199.0 mM)[3][6] |

| Water: Insoluble[3] | |

| Storage (Powder) | -20°C (3 years), 4°C (2 years)[3] |

| Storage (In solvent) | -80°C (6 months), -20°C (1 month)[3] |

Note: Specific data for melting point, boiling point, and detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) are not publicly available.

Mechanism of Action and Signaling Pathways

This compound functions as an allosteric inhibitor of the MALT1 paracaspase. MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is essential for the activation of the NF-κB and JAK/STAT signaling pathways downstream of antigen receptor stimulation in lymphocytes.[4][5] In ABC-DLBCL, mutations in upstream components of this pathway, such as CARD11 or the B-cell receptor (BCR) itself, lead to constitutive activation of the CBM complex and, consequently, MALT1.[4][7]

Activated MALT1 cleaves several substrates, including BCL10 and RelB, which further promotes NF-κB signaling and cell survival.[8][9] By inhibiting the protease activity of MALT1, this compound blocks these downstream signaling events, leading to the suppression of NF-κB target gene expression, induction of apoptosis, and inhibition of tumor cell proliferation in MALT1-dependent cancer cells.[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for studies specifically utilizing this compound are proprietary to the conducting research institutions. However, based on published literature involving MALT1 inhibitors, the following sections outline the general methodologies for key experiments.

In Vitro MALT1 Protease Activity Assay

A biochemical assay to determine the enzymatic activity of MALT1 in the presence of this compound would typically involve the following steps:

-

Reagents: Recombinant human MALT1 enzyme, a fluorogenic MALT1 substrate (e.g., a peptide with a C-terminal fluorophore that is quenched until cleavage), assay buffer, and this compound at various concentrations.

-

Procedure: a. this compound is serially diluted and pre-incubated with the MALT1 enzyme in the assay buffer. b. The fluorogenic substrate is added to initiate the reaction. c. The increase in fluorescence, corresponding to substrate cleavage, is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is calculated, and IC₅₀ values for this compound are determined by plotting the enzyme activity against the inhibitor concentration.

Western Blot Analysis of MALT1 Substrate Cleavage

This assay is used to assess the inhibitory effect of this compound on MALT1 activity within a cellular context.

-

Cell Culture: ABC-DLBCL cell lines (e.g., OCI-Ly3, HBL-1) are cultured under standard conditions.[4][9]

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.

-

Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Western Blotting: a. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE. b. Proteins are transferred to a PVDF or nitrocellulose membrane. c. The membrane is blocked and then incubated with primary antibodies specific for MALT1 substrates such as BCL10 or RelB.[8][9] Antibodies that can distinguish between the full-length and cleaved forms of the substrate are utilized. d. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading. e. The membrane is then incubated with the appropriate HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the cleaved form of the substrate with increasing concentrations of this compound indicates its inhibitory activity.

Cell Viability and Proliferation Assays

These assays are performed to evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cells.

-

Cell Seeding: ABC-DLBCL cells are seeded in 96-well plates at a predetermined density.

-

Treatment: Cells are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a period of time (e.g., 48-72 hours).

-

Viability/Proliferation Measurement:

-

MTT/XTT Assay: A tetrazolium salt solution is added to the wells. Metabolically active cells reduce the salt to a colored formazan product, which is quantified by measuring the absorbance at a specific wavelength.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which correlate with the number of viable cells.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and GI₅₀ (concentration for 50% growth inhibition) values are determined.

In Vivo Xenograft Studies

Animal models are used to assess the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., SCID or NSG) are typically used.[10]

-

Tumor Implantation: Human ABC-DLBCL cells are implanted subcutaneously or orthotopically into the mice.[10]

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules.[1] The vehicle used for in vivo studies often consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1]

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.[10]

-

Pharmacodynamic Assessment: At the end of the study, tumors and serum can be collected to assess target engagement and downstream effects. For example, levels of uncleaved BCL10 in tumor tissue can be measured by western blot, and serum levels of cytokines like IL-10 can be quantified by ELISA.[1]

-

Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.

Clinical Development

This compound has been investigated in Phase 1 clinical trials for the treatment of relapsed or refractory Non-Hodgkin's Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL) (e.g., NCT03900598).[6][11] These studies aim to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound as a monotherapy and in combination with other agents.

Conclusion

This compound is a promising, first-in-class MALT1 protease inhibitor with a well-defined mechanism of action. Its ability to selectively target the constitutively active MALT1 in certain B-cell malignancies provides a strong rationale for its continued investigation as a novel anti-cancer therapeutic. The experimental methodologies outlined in this guide provide a framework for researchers to further explore the biological activities and therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C20H11F6N5O2 | CID 134609793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Safimaltib In Vitro Assay Protocol for Lymphoma Cells: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safimaltib (also known as JNJ-67856633) is a potent, selective, and orally bioavailable allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3][4][5][6][7][8] MALT1 is a paracaspase that plays a critical role in the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) signaling pathway, which is a key driver of cell survival and proliferation in various B-cell lymphomas, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1][3][7][8] Constitutive activation of the NF-κB pathway is a hallmark of ABC-DLBCL.[1][3] this compound inhibits the protease function of MALT1, thereby blocking downstream NF-κB signaling and inducing apoptosis in lymphoma cells.[1][3][7][8]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in lymphoma cell lines. The protocols cover cell viability, apoptosis, and the analysis of MALT1 signaling pathway modulation.

Mechanism of Action: this compound in the NF-κB Signaling Pathway

This compound targets the MALT1 protease, a key component of the CARD11-BCL10-MALT1 (CBM) complex. In ABC-DLBCL, mutations in upstream components like CD79b or the CARD11 scaffolding protein lead to chronic activation of the CBM complex and consequently, the NF-κB pathway. MALT1's proteolytic activity cleaves and inactivates negative regulators of NF-κB signaling, such as A20, and also cleaves RelB, which further promotes the activity of canonical NF-κB. By inhibiting MALT1's protease function, this compound prevents the degradation of these negative regulators, leading to the suppression of NF-κB activity and subsequent apoptosis in lymphoma cells.

Data Presentation: In Vitro Efficacy of MALT1 Inhibitors

While specific peer-reviewed IC50 values for this compound are not yet widely available in comprehensive tables, conference abstracts have reported its potent anti-proliferative activity in ABC-DLBCL cell lines, particularly those with CD79b or CARD11 mutations.[1][2][3][5][7] For reference, a similar potent MALT1 inhibitor, SGR-1505, has demonstrated the following IC50 values in various ABC-DLBCL cell lines.[9]

| Cell Line | Subtype | Key Mutations | MALT1 Inhibitor (SGR-1505) IC50 (nM) |

| OCI-Ly3 | ABC-DLBCL | CARD11 mutant | 22 - 71 |

| OCI-Ly10 | ABC-DLBCL | CD79b mutant | 22 - 71 |

| HBL-1 | ABC-DLBCL | CD79b mutant | 22 - 71 |

| TMD8 | ABC-DLBCL | MYD88 L265P | 22 - 71 |

Note: This data is for the MALT1 inhibitor SGR-1505 and is provided for context. This compound has been shown to inhibit the proliferation of cell lines such as OCI-Ly3 and OCI-Ly10.[1][2][3][7][8]

Experimental Protocols

Lymphoma Cell Culture

Aseptic cell culture techniques are mandatory for all procedures.

-

Recommended Cell Lines:

-

ABC-DLBCL: OCI-Ly3, OCI-Ly10, HBL-1, TMD8

-

-

Culture Medium: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL. Split the culture every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium at the desired seeding density.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

-

Lymphoma cells in culture

-

This compound stock solution (in DMSO)

-

Culture medium

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding: Seed lymphoma cells into opaque-walled 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours.

-

Assay:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control lymphoma cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment: Culture and treat lymphoma cells with this compound at concentrations around the IC50 value for 24-48 hours. Include untreated and vehicle controls.

-

Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining:

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V- and PI-positive.

-

Western Blot Analysis of MALT1 Signaling

This technique is used to detect changes in the expression and cleavage of proteins in the MALT1 signaling pathway.

Materials:

-

Treated and control lymphoma cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MALT1, anti-BCL10, anti-RelB, anti-phospho-IκBα, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis: Treat lymphoma cells with this compound for the desired time (e.g., 6-24 hours). Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or cleavage. A decrease in cleaved BCL10 and RelB would be indicative of this compound activity.[1][3][5][7]

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro evaluation of this compound in lymphoma cell lines. These assays will enable researchers to assess the compound's anti-proliferative and pro-apoptotic effects and to confirm its mechanism of action by analyzing key components of the MALT1 signaling pathway. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for the preclinical assessment of this compound.

References

- 1. Paper: Discovery of JNJ-67856633: A Novel, First-in-Class MALT1 Protease Inhibitor for the Treatment of B Cell Lymphomas [ash.confex.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of JNJ-67856633, a first-in-class allosteric MALT1 protease inhibitor for the treatment of cancer - American Chemical Society [acs.digitellinc.com]

- 9. Schroedinger’s MALT1 inhibitor shows preclinical activity in B cell tumors | BioWorld [bioworld.com]

Application Notes and Protocols for In Vivo Dosing and Administration of Safimaltib in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safimaltib (also known as JNJ-67856633) is a potent, selective, and orally active allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease. MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a central role in activating the NF-κB pathway downstream of the B-cell receptor (BCR). Constitutive activation of this pathway is a hallmark of certain B-cell lymphomas, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL). This compound has demonstrated preclinical efficacy in mouse xenograft models of B-cell lymphomas, making it a promising therapeutic agent for further investigation.

These application notes provide detailed protocols for the in vivo dosing and administration of this compound in mice, summarizing key quantitative data and experimental methodologies from preclinical studies.

Quantitative Data Summary

The following tables summarize the reported in vivo dosing and efficacy data for this compound in mouse models of B-cell lymphoma.

Table 1: this compound Dosing Regimens in Mouse Xenograft Models [1]

| Dose (mg/kg) | Dosing Frequency | Duration | Administration Route | Mouse Model |

| 1 | Twice Daily (b.i.d.) | 28 days | Oral (p.o.) | CARD11-mutant ABC-DLBCL |

| 3 | Twice Daily (b.i.d.) | 28 days | Oral (p.o.) | CARD11-mutant ABC-DLBCL |

| 10 | Twice Daily (b.i.d.) | 28 days | Oral (p.o.) | CARD11-mutant ABC-DLBCL |

| 30 | Twice Daily (b.i.d.) | 28 days | Oral (p.o.) | CARD11-mutant ABC-DLBCL |

| 100 | Twice Daily (b.i.d.) | 28 days | Oral (p.o.) | CARD11-mutant ABC-DLBCL |

| 60 | Once Daily (q.d.) | 28 days | Oral (p.o.) | CARD11-mutant ABC-DLBCL |

| 10 | Twice Daily (b.i.d.) | Not Specified | Oral (p.o.) | Patient-derived xenograft (CARD11-mutant) |

| 30 | Twice Daily (b.i.d.) | Not Specified | Oral (p.o.) | Patient-derived xenograft (CARD11-mutant) |

| 100 | Twice Daily (b.i.d.) | Not Specified | Oral (p.o.) | Patient-derived xenograft (CARD11-mutant) |

| 10 | Twice Daily (b.i.d.) | Not Specified | Oral (p.o.) | Patient-derived xenograft (CD79b-mutant) |

| 30 | Twice Daily (b.i.d.) | Not Specified | Oral (p.o.) | Patient-derived xenograft (CD79b-mutant) |

| 100 | Twice Daily (b.i.d.) | Not Specified | Oral (p.o.) | Patient-derived xenograft (CD79b-mutant) |

Table 2: Pharmacodynamic Effects of this compound in Mice [1][2][3][4]

| Biomarker | Effect | Tissue/Fluid |

| Uncleaved BCL10 | Increased levels | Tumor |

| Serum IL-10 | Decreased levels | Serum |

Signaling Pathway

This compound targets the MALT1 protease within the CBM complex, which is downstream of the B-cell receptor. Inhibition of MALT1's proteolytic activity blocks the cleavage of substrates like BCL10 and RelB, ultimately leading to the downregulation of NF-κB signaling. This pathway is crucial for the survival and proliferation of certain B-cell lymphoma cells.

Experimental Protocols

Preparation of this compound Formulation for Oral Administration

This compound is orally active and can be formulated for administration by oral gavage.[2] The following is a general protocol for preparing a this compound solution.

Materials:

-

This compound (JNJ-67856633) powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure the powder is completely dissolved by vortexing.

-

To prepare the final working solution, first add the required volume of the DMSO stock solution to a sterile microcentrifuge tube.

-

Add PEG300 to the tube and mix thoroughly by vortexing. A common ratio is 10% DMSO and 40% PEG300 of the final volume.

-

Add Tween-80 and mix again. A common concentration is 5% of the final volume.

-

Finally, add sterile saline to reach the desired final concentration and volume. The final solvent composition would be, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Vortex the solution until it is clear and homogenous. Prepare the formulation fresh on the day of dosing.

Establishment of B-Cell Lymphoma Xenograft Model in Mice

This protocol describes the subcutaneous implantation of human B-cell lymphoma cells into immunodeficient mice.

Materials:

-

Human B-cell lymphoma cell lines (e.g., OCI-Ly3, OCI-Ly10 for ABC-DLBCL)

-

Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

-

Matrigel® Matrix

-

Sterile PBS

-

Syringes (1 mL) and needles (27-30 gauge)

-

Calipers

Procedure:

-

Culture the B-cell lymphoma cells according to standard protocols.

-

On the day of injection, harvest the cells and determine the cell viability using a suitable method (e.g., trypan blue exclusion). Viability should be >90%.

-

Resuspend the cells in sterile, cold PBS at a concentration of 2 x 107 cells/mL.

-

Mix the cell suspension with an equal volume of cold Matrigel® Matrix to a final concentration of 1 x 107 cells/mL. Keep the mixture on ice to prevent the Matrigel from solidifying.

-

Inject 100 µL of the cell/Matrigel suspension (containing 1 x 106 cells) subcutaneously into the right flank of each mouse.

-

Monitor the mice regularly for tumor growth. Tumor volume can be measured using calipers and calculated with the formula: (Length x Width2) / 2.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

In Vivo Dosing by Oral Gavage

Materials:

-

Prepared this compound formulation

-

Vehicle control (formulation without this compound)

-

Oral gavage needles (flexible or rigid with a ball tip, appropriate size for mice)

-

Syringes (1 mL)

Procedure:

-

Weigh each mouse to determine the correct volume of the formulation to administer. The volume should not exceed 10 mL/kg.

-

Fill a syringe with the appropriate volume of the this compound formulation or vehicle control.

-

Gently but firmly restrain the mouse.

-

Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.

-

Slowly administer the solution.

-

Gently remove the gavage needle.

-

Monitor the mouse for any signs of distress immediately after the procedure.

-

Continue dosing according to the schedule outlined in your experimental design (e.g., once or twice daily for 28 days).

Monitoring and Endpoint Analysis

Procedure:

-

Monitor the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice according to approved institutional protocols.

-

Collect blood samples via cardiac puncture for serum analysis (e.g., IL-10 levels).

-

Excise the tumors and measure their final weight and volume.

-

A portion of the tumor can be flash-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting for uncleaved BCL10), while another portion can be fixed in formalin for histological analysis.

Experimental Workflow

The following diagram illustrates the overall workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

References

Flow Cytometry Analysis of Apoptosis Induced by Safimaltib: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safimaltib is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a critical role in the activation of NF-κB signaling pathways essential for the proliferation and survival of certain B-cell lymphomas.[1][2][3] By inhibiting the protease activity of MALT1, this compound disrupts these pro-survival signals, leading to the induction of apoptosis in sensitive cancer cell lines.[4][5] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining, along with representative data and visualizations of the underlying signaling pathways.

Principle of the Assay

Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level.[6][7] The most common method for detecting apoptosis by flow cytometry involves the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI).[8]

In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[10] Therefore, cells in early apoptosis will stain positive for Annexin V.

Propidium Iodide is a fluorescent intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA.[8]

By using both Annexin V and PI, it is possible to distinguish between four cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies).

Data Presentation

The following tables summarize quantitative data from studies on MALT1 inhibitor-induced apoptosis in Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cell lines. While this data was generated using the MALT1 inhibitor MI-2, it is representative of the effects expected from this compound due to their shared mechanism of action.

Table 1: Dose-Response of MALT1 Inhibitor (MI-2) on Growth Inhibition in ABC-DLBCL Cell Lines after 48 hours. [11]

| Cell Line | GI50 (µM) |

| HBL-1 | 0.2 |

| TMD8 | 0.5 |

| OCI-Ly3 | 0.4 |

| OCI-Ly10 | 0.4 |

GI50 represents the concentration of the inhibitor that causes 50% inhibition of cell growth.

Table 2: Time-Course of Apoptosis Induction by MALT1 Inhibitor (MI-2) in ABC-DLBCL Cell Lines. [11]

| Cell Line | Treatment | Day 2 (% Apoptotic Cells) | Day 4 (% Apoptotic Cells) | Day 6 (% Apoptotic Cells) | Day 8 (% Apoptotic Cells) | Day 10 (% Apoptotic Cells) | Day 12 (% Apoptotic Cells) | Day 14 (% Apoptotic Cells) |

| HBL-1 | Vehicle | <5% | <5% | <5% | <5% | <5% | <5% | <5% |

| MI-2 (GI25) | ~10% | ~20% | ~35% | ~50% | ~60% | ~70% | ~75% | |

| MI-2 (GI50) | ~15% | ~30% | ~50% | ~65% | ~75% | ~85% | ~90% | |

| TMD8 | Vehicle | <5% | <5% | <5% | <5% | <5% | <5% | <5% |

| MI-2 (GI25) | ~5% | ~10% | ~15% | ~25% | ~35% | ~45% | ~55% | |

| MI-2 (GI50) | ~10% | ~15% | ~25% | ~40% | ~50% | ~60% | ~70% |

% Apoptotic Cells were determined by Annexin V positive and DAPI negative staining.

Experimental Protocols

Materials and Reagents

-

This compound (or other MALT1 inhibitor)

-

ABC-DLBCL cell lines (e.g., HBL-1, TMD8)

-

Complete cell culture medium (e.g., IMDM with 20% human serum)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

Trypsin-EDTA (for adherent cells, if applicable)

-

Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Experimental Protocol: Dose-Response Analysis

-

Cell Seeding: Seed ABC-DLBCL cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Harvesting: Gently resuspend the cells in each well. Transfer the cell suspension to microcentrifuge tubes.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with 500 µL of cold PBS. Centrifuge again and discard the supernatant.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each sample.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within 1 hour. Acquire at least 10,000 events per sample.

Experimental Protocol: Time-Course Analysis

-

Cell Seeding: Seed ABC-DLBCL cells in multiple wells of a 24-well plate at a density of 2 x 10^5 cells/well in 1 mL of complete culture medium.

-

Drug Treatment: Treat the cells with this compound at a predetermined effective concentration (e.g., GI50) and a vehicle control.

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.

-

Time Points: At each desired time point (e.g., 24, 48, 72, 96 hours), harvest the cells from one set of wells for both the treated and control groups.

-

Staining and Analysis: Follow steps 5-8 from the Dose-Response Analysis protocol for each time point.

Mandatory Visualizations

Signaling Pathway of MALT1 Inhibition-Induced Apoptosis

Caption: MALT1 signaling pathway and the induction of apoptosis by this compound.

Experimental Workflow for Flow Cytometry Analysis

Caption: Experimental workflow for analyzing apoptosis by flow cytometry.

Conclusion